

Application Note: Sonogashira Coupling with But-1-yn-1-yltrimethylsilane

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Compound of Interest

Compound Name: But-1-yn-1-yltrimethylsilane

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Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The use of trimethylsilyl (TMS) protected alkynes, such as **But-1-yn-1-yltrimethylsilane**, offers significant advantages, particularly for volatile or gaseous alkynes, by providing a stable, easy-to-handle liquid precursor.[3] This protocol details a one-pot procedure that combines the in-situ fluoride-mediated desilylation of **But-1-yn-1-yltrimethylsilane** to generate the terminal alkyne, followed by its immediate coupling with an aryl halide. This approach avoids the isolation of the volatile but-1-yne, streamlining the synthesis of substituted alkynes.[3][4]

Reaction Principle

The overall transformation involves two key stages occurring in a single reaction vessel:

- **In-situ Deprotection:** A fluoride source, such as Cesium Fluoride (CsF), cleaves the silicon-carbon bond of **But-1-yn-1-yltrimethylsilane** to generate the terminal but-1-yne.[3][4]
- **Cross-Coupling:** The palladium/copper catalytic system facilitates the coupling of the newly formed terminal alkyne with an aryl or vinyl halide to yield the desired product.[1]

The reaction typically proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups.^{[1][5]}

Quantitative Data Summary

The efficiency of the Sonogashira coupling is influenced by the choice of halide, catalyst, base, and solvent. The following table summarizes typical reaction parameters and expected yields for the coupling of various aryl halides with **But-1-yn-1-yltrimethylsilane** via an in-situ deprotection method.

Entry	Aryl Halide (Ar-X)	Catalyst System (mol%)	Base (equiv.)	Desilylating Agent (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Iodoanisole	Pd(PPh ₃) ₂ Cl ₂ (2) / CuI (1)	Et ₃ N (3)	CsF (1.5)	THF	RT	3-5	>90
2	1-Bromo-4-nitrobenzene	Pd(PPh ₃) ₄ (3) / CuI (1.5)	DIPA (4)	CsF (1.5)	DMF	RT	4-6	~85-90
3	4-Bromobenzonitrile	Pd(PPh ₃) ₂ Cl ₂ (2) / CuI (1)	Et ₃ N (3)	TBAF (1.1)	THF	50	8-12	~80
4	2-Iodopyridine	Pd(PPh ₃) ₂ Cl ₂ (2) / CuI (1)	Et ₃ N (3)	CsF (1.5)	MeCN	RT	3-6	>90
5	1-Iodo-3,5-dimethylbenzene	Pd(PPh ₃) ₄ (2) / CuI (1)	DIPA (4)	CsF (1.5)	THF	RT	4-6	~95

Note: Yields are representative and can vary based on substrate purity, reaction scale, and precise conditions. The reactivity order for the halide is generally I > OTf > Br >> Cl.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with **But-1-yn-1-yltrimethylsilane**.

Materials:

- Aryl Halide (e.g., 4-Iodoanisole, 1.0 equiv)
- **But-1-yn-1-yltrimethylsilane** (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$] (0.02 equiv)
- Copper(I) Iodide [CuI] (0.01 equiv)
- Cesium Fluoride [CsF] (1.5 equiv)
- Triethylamine [Et_3N] (3.0 equiv, anhydrous)
- Tetrahydrofuran [THF] (anhydrous, sufficient to make a 0.1 M solution with respect to the aryl halide)
- Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
- Inert gas supply (Argon or Nitrogen)
- Magnetic stirrer and heating plate

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), Cesium Fluoride (1.5 equiv), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 equiv), and CuI (0.01 equiv).
- Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture for 5 minutes at room temperature to ensure dissolution and mixing.
- Alkyne Addition: Add **But-1-yn-1-yltrimethylsilane** (1.2 equiv) dropwise to the stirring mixture at room temperature.

- Reaction Monitoring: Allow the reaction to stir at room temperature.[1] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 3-6 hours). If the reaction is sluggish with an aryl bromide, gentle heating to 40-50°C may be required.[1]
- Workup:
 - Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.
 - Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional solvent.[6]
 - Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.[6]
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure coupled product.[6]

Visualized Workflow



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Caption: Experimental workflow for the one-pot Sonogashira coupling.

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